methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride
Description
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The molecule includes a methyl ester group at position 5 and exists as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7;/h2-3,7,10H,4-5H2,1H3;1H |
InChI Key |
KGUBTSXPZATHDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)SC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes nucleophilic substitution under basic conditions. For example:
-
Aminolysis : Reacting with primary/secondary amines (e.g., piperidine, morpholine) in dry tetrahydrofuran (THF) yields amide derivatives.
Example :Yields range from 72–89% depending on the amine’s nucleophilicity .
-
Hydrolysis : Acidic or alkaline hydrolysis converts the ester to a carboxylic acid.
Conditions :
Ring Functionalization via Electrophilic Aromatic Substitution
The thiophene ring participates in electrophilic substitution due to its electron-rich nature:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 2-position of the thiophene ring .
-
Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl₄ selectively adds bromine at the 3-position .
Condensation Reactions
The amino group in related precursors facilitates condensations:
-
Gewald Reaction : Synthesis of the thieno-pyridine core employs ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, and sulfur in ethanol with triethylamine (TEA) as a base .
Conditions : RT, 5h → 62% yield . -
Imidamide Formation : Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) under microwave irradiation (150W, 100°C, 10min) produces N,N-dimethylmethanimidamide derivatives in 95% yield .
Reduction and Oxidation
-
Reduction of the Pyridine Ring : Hydrogenation over Pd/C (10% w/w) in methanol reduces the pyridine ring to a piperidine derivative .
Conditions : 50 psi H₂, 12h → 88% yield . -
Ester Reduction : LiAlH₄ in dry ether reduces the ester to a primary alcohol .
Cross-Coupling Reactions
The brominated derivative participates in transition-metal-catalyzed couplings:
Cyclization to Fused Heterocycles
Reaction with hydrazine or thiourea generates pyrimidine or thiazole fused systems:
Table 2. Comparative Reactivity of Substituents
| Position | Reactivity (Electrophilic) | Preferred Reactions |
|---|---|---|
| 2 (Thiophene) | High (nitration) | Nitration, sulfonation |
| 3 (Thiophene) | Moderate (halogenation) | Bromination, Friedel-Crafts |
| 5 (Pyridine) | Low | Reduction, N-alkylation |
Mechanistic Insights
Scientific Research Applications
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Target Compound: Thieno[2,3-c]pyridine core with a sulfur-containing thiophene ring fused to pyridine.
- Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate (7c) : Pyrazolo[4,3-c]pyridine core with additional phenyl and 4-methoxyphenyl substituents .
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives : Pyridopyridazine core (nitrogen-rich) with applications as Bcl-xL inhibitors .
- Ethyl 2-Amino-6-Boc-thieno[2,3-c]pyridine-3(5H)-carboxylate: Thieno[2,3-c]pyridine core modified with amino and Boc-protected amine groups .
Key Insight: The thienopyridine core offers distinct electronic properties due to sulfur, while pyridopyridazines and pyrazolopyridines prioritize nitrogen-mediated interactions in biological systems .
Substituent Effects on Physicochemical Properties
*Calculated based on structural inference.
- Ester vs.
- Boc Protection : The Boc group in ’s compound enhances stability during synthesis but requires acidic conditions for deprotection .
Biological Activity
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thienopyridine family, characterized by a fused thiophene and pyridine ring system. Its synthesis typically involves cyclization reactions that yield the thieno[2,3-c]pyridine core. Various synthetic routes have been documented, including the use of methyl thioglycolate and halogenated benzonitriles under basic conditions to form the desired thieno-pyridine structure .
Anticancer Properties
Research indicates that thienopyridine derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines demonstrated potent activity against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines with IC50 values ranging from 3.83 to 19.4 µM .
Table 1: Cytotoxicity of Thienopyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | MCF-7 | 19.4 |
| 10e | MCF-7 | 14.5 |
| II | HCT-116 | 3.83 |
| III | NCI 60 | Varies |
The anticancer activity of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is believed to be mediated through inhibition of key signaling pathways involved in tumor proliferation and survival. Studies have shown that these compounds can inhibit the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways, which are critical for cancer cell growth .
Case Studies
- Antitumor Efficacy in Preclinical Models : In a study involving various thienopyridine derivatives, significant antitumor efficacy was observed in mouse models bearing human tumor xenografts. The compounds were administered at varying doses to evaluate their therapeutic potential against established tumors.
- In Vivo Pharmacokinetics : A pharmacokinetic study assessed the absorption and distribution of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride in animal models. Results indicated favorable bioavailability and a half-life conducive for therapeutic applications .
Future Directions
The promising biological activity of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride suggests potential for further development as an anticancer agent. Future research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity against cancer cells.
- Clinical Trials : To evaluate safety and efficacy in humans.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride, and what analytical techniques are employed for characterization?
- Methodological Answer :
- Synthetic Routes :
Acid-catalyzed deprotection : React tert-butoxycarbonyl (Boc)-protected precursors with HCl in methanol at room temperature (1–4 hours) .
Multi-component cyclization : Reflux precursors (e.g., salicylaldehyde, malononitrile) in pyridine for 2 hours to achieve yields up to 79% .
- Characterization Techniques :
- IR Spectroscopy : Identify carbonyl stretches (~1730 cm⁻¹) and amine/heterocyclic vibrations .
- NMR : Assign proton environments (e.g., thienopyridine ring protons at δ 1.6–3.2 ppm) and confirm stereochemistry .
- Mass Spectrometry : Validate molecular weight via molecular ion peaks (e.g., m/z 389 for related compounds) .
Q. What safety protocols are recommended for handling methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas at room temperature .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How should researchers validate the purity of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride post-synthesis?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against EP/USP reference standards (e.g., chlorobenzyl derivatives) .
- Elemental Analysis : Confirm composition (C, H, N, S ±0.4%) .
- Spectroscopic Purity : Ensure no unassigned peaks in ¹H/¹³C NMR spectra .
Advanced Research Questions
Q. What strategies optimize the yield of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride in multi-step syntheses?
- Methodological Answer :
- Deprotection Optimization : Vary HCl concentration (1–3 M in methanol) and reaction time (1–4 hours) to maximize Boc removal efficiency .
- Cyclization Solvent Screening : Compare pyridine (reflux, 79% yield) vs. DMF (microwave-assisted, faster kinetics) .
- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Methodological Answer :
- Advanced NMR : Perform 2D experiments (COSY, HMBC) to confirm connectivity and identify tautomeric forms .
- Cross-Validation : Use high-resolution MS to rule out isotopic interference and X-ray crystallography for absolute configuration .
- Byproduct Analysis : Re-examine reaction conditions (e.g., excess reagents) for unintended side reactions .
Q. What methodologies are effective for profiling and quantifying process-related impurities in methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride?
- Methodological Answer :
- Impurity Identification : Use LC-MS/MS to detect chlorobenzyl derivatives (e.g., 5-(3-chlorobenzyl)-tetrahydrothienopyridine) .
- Quantitative HPLC : Apply a gradient method (0.1% TFA in water/acetonitrile) with a LOQ ≤ 0.1% per ICH Q2(R1) .
- Reference Standards : Spike known impurities (e.g., EP Impurity F/G/H) to calibrate retention times .
Q. How does the stability of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride vary under accelerated storage conditions, and what degradation products form?
- Methodological Answer :
- Stability Protocol : Conduct ICH Q1A-compliant studies (40°C/75% RH for 6 months) with periodic HPLC sampling .
- Degradation Pathways :
- Hydrolysis : Ester cleavage to carboxylic acid (monitor via IR loss of ~1730 cm⁻¹) .
- Oxidation : Sulfur oxidation in thieno ring (detect sulfoxide/sulfone byproducts via MS) .
- Mitigation : Store under nitrogen atmosphere and avoid prolonged exposure to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
